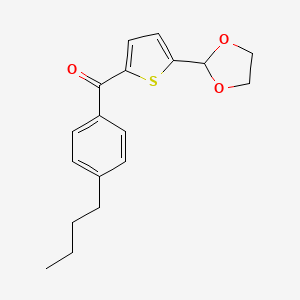

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

Description

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene derivative featuring a benzoyl group substituted with an n-butyl chain at the para position and a 1,3-dioxolane ring at the 5-position of the thiophene core. This compound is of interest due to its structural versatility, which allows for modifications that influence electronic, steric, and photophysical properties.

Propriétés

IUPAC Name |

(4-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3S/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-10-16(22-15)18-20-11-12-21-18/h5-10,18H,2-4,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNGYJXDWSOXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641951 | |

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-52-4 | |

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of thiophene with 4-n-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its dioxolane moiety is particularly useful for introducing functional groups into complex organic molecules. For instance, the compound can be utilized in reactions such as:

- Wittig Reactions : It acts as a reagent to form alkenes by reacting with phosphonium salts.

- Michael Additions : The compound can participate in Michael addition reactions, where it acts as an electron-deficient alkene, allowing for the formation of new carbon-carbon bonds .

Photochemistry

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has shown promise in photochemical applications:

- Photoinitiators : Due to its ability to absorb UV light and generate reactive species, it can be used as a photoinitiator in polymerization processes. This is particularly relevant in the production of UV-curable coatings and inks.

- Fluorescent Dyes : The compound's structure lends itself to modification for use as fluorescent probes in biological imaging and sensing applications .

Materials Science

In materials science, this compound is being explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for incorporation into OLED materials, which are essential for modern display technologies.

- Solar Cells : The compound can be used in the formulation of organic photovoltaic devices due to its ability to facilitate charge transport .

Case Study 1: Photoinitiator Development

A recent study investigated the use of this compound as a photoinitiator in UV-curable systems. The results indicated that the compound effectively initiated polymerization under UV light, leading to high conversion rates and improved mechanical properties of the resulting polymers. The study highlighted the compound's efficiency compared to traditional photoinitiators .

Case Study 2: OLED Applications

In another investigation, researchers explored the incorporation of this thiophene derivative into OLED devices. The findings demonstrated enhanced electroluminescent properties and stability over time when compared to devices using conventional materials. This suggests that the compound could play a significant role in advancing OLED technology .

Mécanisme D'action

The mechanism of action of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butylbenzoyl and dioxolane groups can influence its binding affinity and specificity. In materials science, its electronic properties are of interest, particularly in the context of organic semiconductors.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Key Observations :

Photophysical and Functional Properties

- Photochromism : The compound in exhibits reversible color changes under UV/visible light due to cyclopentene ring dynamics. The target compound’s n-butyl group may influence similar reactivity if reactive C atoms are appropriately positioned .

- Thermal Stability : Dioxolane rings generally improve thermal stability, as seen in ’s industrial-grade compounds .

Activité Biologique

The compound 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS No. 898778-43-3) is a thiophene derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C18H20O3S

- Molecular Weight : 316.42 g/mol

- Structure : The compound features a thiophene ring substituted with a dioxolane group and a butylbenzoyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific activities of this compound are still under investigation, but its structural characteristics suggest potential pharmacological applications.

- Acetylcholinesterase Inhibition : Similar compounds have shown efficacy as acetylcholinesterase inhibitors, which could be relevant in the context of neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive function .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties. They may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of thiophene compounds against various pathogens. This activity is crucial for developing new antibiotics in response to increasing resistance .

Table 1: Biological Activities of Thiophene Derivatives

Case Study: Acetylcholinesterase Inhibition

A study examined the acetylcholinesterase inhibitory activity of several thiophene derivatives. The results indicated that certain modifications to the thiophene structure enhanced inhibitory potency significantly. This suggests that similar modifications to this compound could yield promising results in treating cognitive decline associated with Alzheimer's disease .

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various thiophene derivatives through DPPH radical scavenging assays. The results showed that some compounds exhibited strong antioxidant activity, indicating potential therapeutic benefits in oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiophene derivative with a benzoyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For instance, similar compounds (e.g., 5-piperidino-2,2′-bithiophene derivatives) are synthesized using Lawesson’s reagent for thionation followed by cyclization . Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

- Solvent choice : Polar aprotic solvents like 1,4-dioxane improve reaction homogeneity .

- Temperature control : Elevated temperatures (~80°C) enhance cyclization efficiency but may increase side reactions.

Yield optimization requires balancing these parameters, with yields ranging from 40% to 70% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths, angles, and torsion angles. For example, a related thiophene derivative exhibited a mean C–C bond length of 1.476 Å and a dihedral angle of 15.2° between the thiophene and benzoyl moieties .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., 5-position substitution on thiophene) and acetal group integration (δ ~5.2 ppm for dioxolane protons) .

- UV-Vis spectroscopy : Monitors photochromic behavior, with absorption maxima at 278 nm (colorless state) and 592 nm (blue state) under UV/visible light .

Advanced Research Questions

Q. How does the photochromic behavior of this compound depend on solvent polarity and crystal packing?

The compound exhibits reversible photoisomerization in nonpolar solvents (e.g., hexadecane) due to reduced steric hindrance, allowing planar-to-nonplanar conformational changes. In polar solvents (e.g., DMF), solvation effects stabilize the ground state, suppressing isomerization . Crystal packing analysis via SCXRD reveals intermolecular π-π interactions (3.8–4.2 Å spacing) that stabilize the colorless state, requiring UV irradiation (297 nm) to overcome these interactions .

Q. What challenges arise in resolving enantiomer polarity during crystallographic refinement, and how are they addressed?

Enantiomorph-polarity estimation can produce false chirality assignments in near-centrosymmetric structures. The Flack parameter (x) is preferred over Rogers’ η due to its robustness against twinning and incoherent scattering. For example, simulated data for similar compounds showed x converged to 0.05(2) with <1% error, while η produced overprecise but inaccurate values .

Q. How can acetalization strategies improve the stability and functionalization of the 1,3-dioxolane moiety?

Acetalization with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) protects carbonyl groups and enhances thermal stability. However, competing etherification side reactions require careful pH control (pH 3–4) . Computational studies (DFT) suggest that electron-withdrawing groups on the benzoyl ring reduce dioxolane ring strain, improving stability .

Q. What methodological approaches resolve structural disorder in crystallographic studies of this compound?

Disordered atoms (e.g., flexible n-butyl chains) are modeled using partial occupancy refinement. For example, a related structure split the n-butyl group into two conformers (60:40 occupancy) with restrained bond lengths and angles, achieving an R factor of 0.046 . Dynamic disorder in the dioxolane ring is addressed using TLS (Translation-Libration-Screw) models to refine anisotropic displacement parameters .

Q. How do competing mechanisms in electrophilic substitution influence regioselectivity during functionalization?

Vilsmeier-Haack formylation and lithiation-electrophilic substitution demonstrate divergent selectivity:

- Vilsmeier reaction : Electrophile (ClCH=NMe₂⁺) targets the electron-rich 4-position adjacent to the dioxolane group, yielding 4-formyl derivatives .

- n-BuLi lithiation : Deprotonates the 5′-position of thiophene (δ ~7.05–7.11 ppm in ¹H NMR) due to sulfur’s electron-withdrawing effect, enabling 5′-formylation .

Mechanistic insights are validated via Hammett plots and deuterium isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.